3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and thiazolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include:
Benzodioxole Intermediate Preparation: This step often involves the reaction of catechol with formaldehyde in the presence of an acid catalyst to form the benzodioxole ring.
Thiazolidinone Intermediate Preparation: This involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.
Coupling Reaction: The final step involves the coupling of the benzodioxole and thiazolidinone intermediates with the pyridopyrimidinone core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The amino group on the pyridopyrimidinone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridopyrimidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound has potential applications as a biochemical probe to study enzyme activities and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for various applications.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. It can also interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: is similar to other compounds containing benzodioxole, thiazolidinone, and pyridopyrimidinone moieties.
This compound: is unique due to its specific combination of these moieties, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile tool for scientific research. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel therapeutic agents.
Properties
Molecular Formula |
C24H22N4O6S2 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O6S2/c29-8-10-32-9-6-25-21-16(22(30)27-7-2-1-3-20(27)26-21)12-19-23(31)28(24(35)36-19)13-15-4-5-17-18(11-15)34-14-33-17/h1-5,7,11-12,25,29H,6,8-10,13-14H2/b19-12- |
InChI Key |
JCLODRDPIGGWCF-UNOMPAQXSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=C(N=C5C=CC=CN5C4=O)NCCOCCO)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=C(N=C5C=CC=CN5C4=O)NCCOCCO)SC3=S |
Origin of Product |
United States |
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